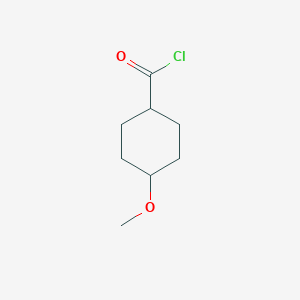

4-methoxycyclohexane-1-carbonyl Chloride

概要

説明

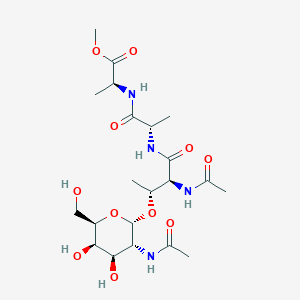

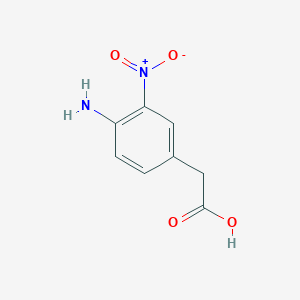

The compound "4-methoxycyclohexane-1-carbonyl Chloride" is a chemical species that can be inferred to have a cyclohexane ring structure with a methoxy group and a carbonyl chloride functional group attached. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and reactions that can help us understand the potential characteristics and synthetic routes for "4-methoxycyclohexane-1-carbonyl Chloride".

Synthesis Analysis

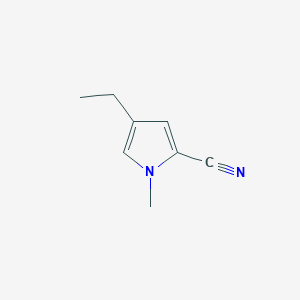

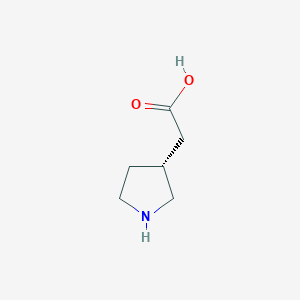

The synthesis of compounds related to "4-methoxycyclohexane-1-carbonyl Chloride" involves the functionalization of cyclohexane derivatives. For instance, the synthesis of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involves the reaction of 4-methoxyphenyl acetonitrile with cyclohexanone, followed by acetylation of the resulting hydroxy group . This suggests that similar strategies could be employed for synthesizing "4-methoxycyclohexane-1-carbonyl Chloride", potentially starting from a methoxy-substituted cyclohexane and introducing the carbonyl chloride group through appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-methoxycyclohexane-1-carbonyl Chloride" has been investigated using techniques such as X-ray crystallography. For example, the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate shows that the cyclohexane ring adopts a chair conformation, which is a common and stable conformation for cyclohexane derivatives . This information can be extrapolated to predict that "4-methoxycyclohexane-1-carbonyl Chloride" would also likely exhibit a chair conformation for its cyclohexane ring.

Chemical Reactions Analysis

The reactivity of the methoxy and carbonyl chloride functional groups in "4-methoxycyclohexane-1-carbonyl Chloride" can be inferred from related chemistry. For instance, the palladium-catalyzed synthesis of tetrahydrofurans from 4-yn-1-ols involves oxidative cyclization and alkoxycarbonylation . This indicates that the methoxy group can participate in reactions involving palladium catalysts and may undergo transformations under oxidative conditions. The carbonyl chloride group is typically reactive towards nucleophiles due to the presence of a good leaving group (chloride), suggesting that "4-methoxycyclohexane-1-carbonyl Chloride" could be used in acylation reactions to form esters or amides.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-methoxycyclohexane-1-carbonyl Chloride" are not directly provided, we can deduce certain properties based on the functional groups present. The methoxy group is an electron-donating group, which could influence the electron density of the molecule and affect its reactivity. The carbonyl chloride group is polar and would contribute to the compound's overall polarity, potentially affecting its solubility in organic solvents. The compound's melting and boiling points, as well as its stability, would be influenced by the presence of these functional groups and the overall molecular conformation.

科学的研究の応用

Catalysis and Organic Synthesis

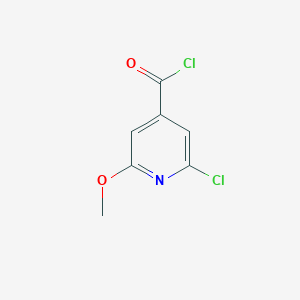

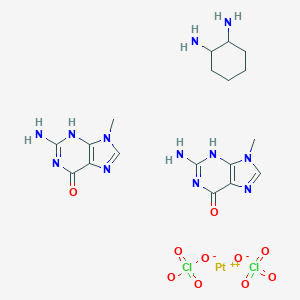

4-Methoxycyclohexane-1-carbonyl chloride serves as a versatile intermediate in organic synthesis. It's involved in methoxycarbonylation reactions catalyzed by palladium complexes, showing potential in synthesizing complex molecules from simpler aryl chlorides. For example, a catalyst system based on palladium and bis(di-tert-butylphosphinomethyl)benzene demonstrated significant activity for the methoxycarbonylation of activated aryl chlorides, leading to various organic compounds including esters and terephthalates under certain conditions (Jiménez-Rodríguez et al., 2005).

Photochemistry

In the realm of photochemistry, 4-methoxycyclohexane-1-carbonyl chloride's derivatives, specifically methoxyphenyl chlorides, have been studied for their behavior under light. These studies shed light on the SN1 reactions and the effects of solvent polarity on the outcomes of photochemical reactions, highlighting the compound's utility in understanding and harnessing photochemical processes for synthetic applications (Dichiarante et al., 2007).

Cycloaddition Reactions

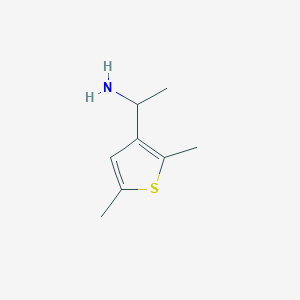

The compound also finds application in cycloaddition reactions, where tin(IV) chloride catalysis is used to combine 3-ethoxycyclobutanones with allylsilanes, yielding cyclohexanone derivatives. Such reactions exemplify the compound's role in facilitating transformations that are foundational to organic synthesis, contributing to the synthesis of complex molecular architectures (Matsuo et al., 2009).

Conjugate Reduction

Another application is in the conjugate reduction of α,β-unsaturated carbonyl compounds, catalyzed by copper carbene complexes. This process highlights the compound's utility in reductive transformations, essential for modifying molecular structures to achieve desired properties or reactivities (Jurkauskas et al., 2003).

Material Science and Polymer Chemistry

In material science, 4-methoxycyclohexane-1-carbonyl chloride derivatives have been used as building blocks for synthesizing organosilicon compounds, demonstrating the versatility of silicon-containing heterocycles in creating materials with potential applications in electronics, coatings, and as intermediates in further synthetic endeavors (Geyer et al., 2015).

Safety And Hazards

特性

IUPAC Name |

4-methoxycyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGGCXKJFXNNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxycyclohexane-1-carbonyl Chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。